4-acetamido-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
4-acetamido-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C15H12Cl3N2O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of an acetamido group and a trichlorophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with acetic anhydride to form the corresponding acetamido derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
4-acetamido-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-aminophenyl)benzamide
- 4-acetamido-N-(2-pyridinyl)benzamide
- 4-acetamido-N-(2,4-dichlorophenyl)benzamide
Uniqueness
4-acetamido-N-(2,4,5-trichlorophenyl)benzamide is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This trichlorophenyl group enhances the compound’s reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C15H11Cl3N2O2 |
---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
4-acetamido-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-8(21)19-10-4-2-9(3-5-10)15(22)20-14-7-12(17)11(16)6-13(14)18/h2-7H,1H3,(H,19,21)(H,20,22) |
InChI Key |
WZAITGKPQZOWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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